Di(n-propyl)aminosulphenyl chloride
Description
It belongs to the class of sulfenyl chlorides, which are widely used as intermediates in organic synthesis for introducing sulfur-containing functional groups.
Properties
Molecular Formula |
C6H14ClNS |
|---|---|
Molecular Weight |
167.70 g/mol |
IUPAC Name |
(dipropylamino) thiohypochlorite |
InChI |
InChI=1S/C6H14ClNS/c1-3-5-8(9-7)6-4-2/h3-6H2,1-2H3 |
InChI Key |
KTCQRIORRGTMDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)SCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of Di(n-propyl)aminosulphenyl Chloride and Related Compounds
Key Observations:
Reactivity: this compound’s –SCl group is electrophilic, enabling thiolation reactions. In contrast, n-propyl chloride’s –Cl is less reactive due to the absence of electron-withdrawing groups, making it more suitable for nucleophilic substitutions . Diisopropylphosphoramidous dichloride exhibits phosphorus-centered reactivity, forming phosphoramidate linkages, unlike the sulfur-centered reactions of the target compound .
Stability: Sulfenyl chlorides like this compound are moisture-sensitive, analogous to phosphoryl chlorides (e.g., diisopropylphosphoramidous dichloride), which hydrolyze readily . n-Propyl chloride is relatively stable under anhydrous conditions but decomposes in the presence of strong bases .
Safety and Handling: n-Propyl chloride (UN 1278) is classified as flammable and toxic, requiring precautions similar to those for other volatile chlorides . this compound likely shares hazards with sulfenyl chlorides, including corrosive and lachrymatory properties, though specific data are unavailable.
Commercial and Regulatory Aspects
- Pricing : n-Propyl chloride is commercially available at lower costs (e.g., ¥7,000/5g for related bromides and chlorides) compared to specialized reagents like diisopropylphosphoramidous dichloride, which is priced higher due to niche applications .
- Regulatory Status : n-Propyl chloride is regulated under UN 1278, while sulfenyl chlorides often require stricter handling protocols due to higher reactivity .
Research Findings and Gaps
- Odor Properties: Di-n-propylamine (a structural relative) exhibits a strong amine odor at <0.14 ppm, suggesting that this compound may require odor-control measures in labs .
- Stability Studies: No direct data exist for the target compound, but hydrolytic instability is common in sulfenyl chlorides, necessitating anhydrous storage .
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